Iobenguane (131I)

Übersicht

Beschreibung

Iobenguane (131I) is a radiopharmaceutical compound used primarily in the diagnosis and treatment of certain types of neuroendocrine tumors, such as pheochromocytomas and neuroblastomas . It is an aralkylguanidine analog of the adrenergic neurotransmitter norepinephrine, which allows it to be selectively taken up by adrenergic tissue .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iobenguane (131I) is typically prepared by an isotope exchange reaction. This involves the incorporation of radioactive iodine-131 into the molecular structure of iobenguane . The reaction conditions must be carefully controlled to ensure the correct incorporation of the radioactive isotope.

Industrial Production Methods: The process requires stringent quality control measures to ensure the purity and safety of the final product .

Types of Reactions:

Oxidation: Iobenguane (131I) can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: Reduction reactions can also occur, especially under specific conditions that favor the reduction of the iodine atom.

Substitution: Substitution reactions are common, where the iodine atom can be replaced by other halogens or functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of iodinated derivatives, while substitution reactions can yield various halogenated compounds.

Wissenschaftliche Forschungsanwendungen

Iobenguane (131I) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie .

Chemie:

- Wird als Tracer in radiochemischen Studien verwendet, um das Verhalten von adrenergen Neuronen zu verstehen.

Biologie:

- Hilft beim Studium der Aufnahme und des Metabolismus von Noradrenalin in adrenergem Gewebe.

Medizin:

- Wird hauptsächlich zur Diagnose und Behandlung von neuroendokrinen Tumoren wie Phäochromozytomen und Neuroblastomen eingesetzt .

- Wird in bildgebenden Verfahren wie der Szintigraphie zur Lokalisierung von Tumoren eingesetzt.

Industrie:

- Wird bei der Herstellung von Radiopharmazeutika für diagnostische und therapeutische Zwecke verwendet.

5. Wirkmechanismus

Iobenguane (131I) ahmt die Struktur von Noradrenalin nach, wodurch es von adrenergem Gewebe im Nebennierenmark, in der Leber, im Herzen und in der Milz aufgenommen werden kann . Im Inneren der adrenergen Nervenendungen wird es in präsynaptischen Speichervesikeln gespeichert. Das radioaktive Jod-131 emittiert Beta-Teilchen, die die Tumorzellen zerstören, die die Verbindung aufgenommen haben .

Ähnliche Verbindungen:

Noradrenalin: Der natürliche Neurotransmitter, den Iobenguane (131I) nachahmt.

Metaiodobenzylguanidin (MIBG): Ein nicht-radioaktives Analog, das in ähnlichen diagnostischen und therapeutischen Anwendungen eingesetzt wird.

Einzigartigkeit: Iobenguane (131I) ist einzigartig aufgrund seiner radioaktiven Jod-131-Komponente, die es sowohl für bildgebende als auch für therapeutische Zwecke einsetzbar macht. Diese Doppelfunktionalität macht es besonders wertvoll bei der Behandlung von neuroendokrinen Tumoren .

Wirkmechanismus

Iobenguane (131I) mimics the structure of norepinephrine, allowing it to be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen . Once inside the adrenergic nerve terminals, it is stored in presynaptic storage vesicles. The radioactive iodine-131 emits beta particles, which destroy the tumor cells that have taken up the compound .

Vergleich Mit ähnlichen Verbindungen

Norepinephrine: The natural neurotransmitter that iobenguane (131I) mimics.

Metaiodobenzylguanidine (MIBG): A non-radioactive analog used in similar diagnostic and therapeutic applications.

Uniqueness: Iobenguane (131I) is unique due to its radioactive iodine-131 component, which allows it to be used both for imaging and therapeutic purposes. This dual functionality makes it particularly valuable in the treatment of neuroendocrine tumors .

Biologische Aktivität

Iobenguane (131I), also known as metaiodobenzylguanidine (MIBG), is a radiopharmaceutical agent primarily used in the treatment of neuroendocrine tumors, particularly pheochromocytoma and paraganglioma. Its biological activity is largely attributed to its structural similarity to norepinephrine, allowing it to be taken up by adrenergic tissues and tumors that express norepinephrine transporters. This article explores the biological activity of Iobenguane (131I) through various studies, highlighting its efficacy, safety, and pharmacokinetics.

Iobenguane (131I) functions as a radiolabeled analog of norepinephrine. Once administered, it is selectively taken up by adrenergic tissues and tumors via norepinephrine transporters. The radioactive iodine-131 emits beta particles, which induce cytotoxic effects in the targeted tissues. This targeted approach allows for localized radiation therapy while minimizing exposure to surrounding healthy tissues.

Summary of Clinical Trials

- Phase II Trials : A pivotal Phase II trial evaluated the efficacy of Iobenguane (131I) in patients with unresectable or metastatic pheochromocytoma or paraganglioma. Out of 68 evaluable patients, 17 (25%) experienced a 50% or greater reduction in antihypertensive medication for at least six months. Tumor response was observed in 15 patients (22%), with a duration of response lasting at least six months in 53% of these cases .

- High-Specific-Activity Formulations : Recent studies have focused on high-specific-activity formulations of Iobenguane (131I), which have shown improved efficacy and tolerability compared to traditional formulations. In one study, a significant biochemical response was noted in 51% of patients with paragangliomas treated with high-specific-activity Iobenguane .

- Meta-Analysis Findings : A meta-analysis encompassing 243 patients across 17 studies reported an objective radiological response rate of 30%, with a disease control rate of 82%. The biochemical response was noted in 51% of cases, indicating substantial clinical benefit from this therapeutic approach .

Pharmacokinetics and Dosimetry

The pharmacokinetics of Iobenguane (131I) indicate rapid clearance from the bloodstream, with approximately 80% excreted through urine within 120 hours post-administration . Dosimetry studies suggest that therapeutic doses can deliver significant radiation doses to tumors while sparing normal tissues:

| Organ | Estimated Dose (Gy) |

|---|---|

| Bone Marrow | 1.4 |

| Kidneys | 10.4 |

These estimates are crucial for optimizing treatment regimens and minimizing adverse effects .

Safety Profile

The safety profile of Iobenguane (131I) has been evaluated across multiple studies:

- Adverse Reactions : Common grade 3-4 adverse reactions include lymphopenia, neutropenia, thrombocytopenia, fatigue, and nausea . In the pooled safety population from various trials, approximately 6.8% developed myelodysplastic syndromes or acute leukemia following treatment .

- Management of Hypertension : Notably, acute hypertension was observed in about 14% of patients shortly after infusion, necessitating careful monitoring during treatment .

Case Studies

- Case Study on Pheochromocytoma Management : A case study involving a patient with advanced pheochromocytoma demonstrated a complete biochemical response following treatment with high-specific-activity Iobenguane (131I). The patient exhibited normalization of catecholamine levels and significant tumor size reduction over a follow-up period of one year .

- Longitudinal Study on Tumor Response : Another longitudinal study tracked biomarker responses over a year in patients treated with Iobenguane (131I). Results indicated that best overall biomarker responses were observed between six to twelve months post-treatment, correlating closely with reductions in antihypertensive medication use .

Eigenschaften

IUPAC Name |

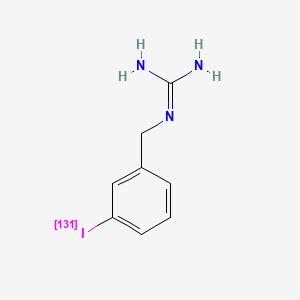

2-[(3-(131I)iodanylphenyl)methyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWUPXJEEYOOTR-JRGAVVOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[131I])CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228311 | |

| Record name | Iobenguane I 131 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77679-27-7 | |

| Record name | [131I]-m-Iodobenzylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77679-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iobenguane I 131 [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077679277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iobenguane I 131 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOBENGUANE I-131 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q461L7AK4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.